
Nitrilotriacetic acid
Overview
Description
Nitrilotriacetic acid (NTA), with the chemical formula N(CH₂CO₂H)₃, is a synthetic aminopolycarboxylic acid and a versatile chelating agent. It forms stable, water-soluble complexes with divalent and trivalent metal ions such as Ca²⁺, Mg²⁺, Fe³⁺, and Cu²⁺ . NTA is a white crystalline solid, sparingly soluble in water (0.13 g/100 mL at 5°C) but highly soluble in alkaline solutions . Its applications span laundry detergents (as a phosphate substitute), water treatment, metal plating, textiles, and phytoremediation . Notably, NTA is biodegradable under standard OECD conditions, with minimal environmental persistence compared to older chelators like EDTA .
However, safety concerns exist: NTA is classified as a Category 2 carcinogen (suspected human carcinogen) and an eye irritant (H319) . Chronic exposure in rodents has been linked to urinary bladder and kidney tumors .
Preparation Methods
Nitrilotriacetic acid can be synthesized through several methods:
Ammonia, Formaldehyde, and Sodium Cyanide/Hydrogen Cyanide Route: This is the most common industrial method.
Alkylation of Ammonia with Chloroacetic Acid: This older method involves the reaction of ammonia with chloroacetic acid.
Oxidation of Triethanolamine: Another older method where triethanolamine is oxidized to produce this compound.
Chemical Reactions Analysis
Nitrilotriacetic acid undergoes various chemical reactions:
Chelation: It forms stable complexes with metal ions such as calcium, cobalt, copper, and iron.
Oxidation: It can be oxidized under certain conditions, although specific details on the oxidation products are limited.
Substitution: This compound can participate in substitution reactions, particularly in the formation of its metal complexes.
Common reagents and conditions for these reactions include the use of metal salts and appropriate pH conditions to facilitate chelation. The major products formed are the metal-nitrilotriacetate complexes .
Scientific Research Applications
Nitrilotriacetic acid (NTA) is a tetradentate ligand widely utilized for chelating metal ions, leading to the creation of NTA–metal complexes with high specificity . Its ability to retain bioactivity has made it popular for immobilizing biomolecules from real samples . Countless NTA-functionalized molecules are available for protein immobilization and site-specific labeling, including antibodies, fluorescent dyes, lipids, peptides, and magnetic beads . NTA's applications are broad, including its use in electrochemical biosensors, improvement of plasma electrolytic oxidation, and as an antimicrobial agent .
Scientific Research Applications
Protein Immobilization and Labeling: NTA is a common choice for protein immobilization and site-specific labeling due to its ability to chelate metal ions . NTA-metal complexes are used to extract and immobilize biomolecules while retaining their bioactivity for further research . His-tagged proteins are used in bioassays like biolayer interferometry and fluorescent assays .
Electrochemical Biosensors: NTA is used in the fabrication of electrochemical biosensors for the detection of enzymes and other substances . For example, a dense monolayer of NTA–Cu2+ complexes was fabricated on a carbon electrode for the immobilization of His-tagged horseradish peroxidase, which realized the electrochemical reduction of H2O2 .
Material Science Applications: NTA can be utilized to modify surfaces and improve the properties of materials . For example, incorporating NTA in plasma electrolytic oxidation (PEO) protocols can enhance the corrosion resistance of titanium substrates, support cell proliferation, and reduce bacterial colonization, making it suitable for dental implants .
Chelating agents: NTA can be used to create nanoscale chelators with high metal-binding capacity . Poly(glycidyl methacrylate-iminodiacetic acid) (pGI) chains grafted on silica nanoparticles (SNPs) via atom transfer radical polymerization (ATRP) can create nanoscale chelators with a high affinity for hexahistidine-tagged enhanced green fluorescence protein .
Case Studies
Detection of β-Lactam Antibiotics: NTA–Co3+ complexes have been used in competitive assays for the detection of β-lactam antibiotics .
In vivo detection of O2- −: Superoxide dismutase (SOD) was immobilized on an NTA–Ni2+-modified electrode for the in vivo detection of O2- −in a rat brain, which showed that the direct electron transfer of SOD was greatly enhanced by the NTA–Ni2+ complexes .
Antimicrobial Activity: Transition metal ternary complexes of iminodiacetic acid (IDA) have demonstrated antimicrobial activities against various bacteria and fungi .
Safety and Toxicity
Mechanism of Action
The primary mechanism of action of nitrilotriacetic acid is its ability to form stable complexes with metal ions. This chelation process involves the coordination of the metal ion with the nitrogen and carboxylate groups of this compound, resulting in the formation of a stable, water-soluble complex . This property is utilized in various applications, from water softening to protein purification.
Comparison with Similar Compounds
Comparison with Similar Chelating Agents
Chemical Properties and Stability
Table 1: Key Properties of NTA and Comparable Chelators
Compound | Molecular Formula | Key Metal Targets | Stability (pH Range) | Biodegradability | Melting Point (°C) |
---|---|---|---|---|---|
NTA | C₆H₉NO₆ | Ca²⁺, Fe³⁺, Cu²⁺ | Stable in alkaline | High (>70%) | 241.5 (decomposes) |
EDTA | C₁₀H₁₆N₂O₈ | Broad-spectrum metals | Stable at pH 2–12 | Low | 250 (decomposes) |
Citric Acid | C₆H₈O₇ | Fe³⁺, Al³⁺ | Stable at pH 3–6 | High | 153 |
Glutamic Acid | C₅H₉NO₄ | Transition metals | Moderate | High | 160 (decomposes) |
- NTA vs. EDTA : NTA has a lower molecular weight and forms 1:1 complexes with metals, while EDTA typically forms 1:1 or 2:1 complexes. NTA is less effective at sequestering heavy metals but outperforms EDTA in biodegradability, reducing environmental persistence .
- NTA vs.
- Degradability : NTA degrades faster than EDTA but slower than citric acid. Combined with glutamic acid, NTA enhances plant biomass and soil enzyme activity in phytoremediation .
Industrial and Environmental Use
- Detergents : NTA replaces phosphates in detergents to prevent eutrophication. Its stability in alkaline conditions makes it superior to citric acid .
- Water Treatment : NTA prevents scale formation in boilers, outperforming EDTA in cost-effectiveness .
- Phytoremediation : NTA and glutamic acid synergistically enhance cadmium uptake in plants without inhibiting growth, unlike EDTA, which reduces biomass .
- Medical Use : NTA trisodium salt improved olfactory function in COVID-19 patients by chelating excess nasal Ca²⁺ .
Limitations :
- EDTA remains preferred in medical chelation therapy (e.g., lead poisoning) due to broader metal affinity .
Environmental and Toxicological Profiles
Table 2: Environmental and Health Impacts
Compound | Environmental Persistence | Ecotoxicity | Carcinogenicity (IARC) | Regulatory Status |
---|---|---|---|---|
NTA | Low | Moderate (aquatic) | Group 2B (possible) | Restricted in some regions |
EDTA | High (>100 days) | High (persistent) | Not classified | Unrestricted |
Citric Acid | None | Low | Not classified | Generally safe |
- NTA: Classified as a Group 2B carcinogen by IARC due to rodent studies . Its trisodium salt is less toxic but requires hazard assessment in industrial settings .
- EDTA : Persists in water systems, disrupting metal cycling and inhibiting microbial activity .
- Citric Acid : Safe but less effective in high-demand applications like detergents .
Analytical Methods
NTA is quantified in water using colorimetric assays (detection limit: 0.2 mg/L) or gas chromatography . EDTA requires more complex methods due to its persistence .
Biological Activity
Nitrilotriacetic acid (NTA) is a chelating agent widely used in various industrial applications, including metal ion removal and as a component in detergents. Its biological activity has garnered attention due to its potential toxicological effects and its interactions with biological systems. This article explores the biological activity of NTA, focusing on its carcinogenic potential, effects on cellular mechanisms, and its role in environmental toxicity.
This compound is a tri-dentate ligand that can form stable complexes with metal ions, particularly transition metals. This property allows it to modulate metal ion availability in biological systems, which can lead to both beneficial and harmful effects. The primary mechanism by which NTA exerts its biological effects is through the chelation of metal ions, influencing cellular processes such as enzyme activity and gene expression.
Carcinogenicity Studies
Numerous studies have evaluated the carcinogenic potential of NTA. Research conducted by the National Cancer Institute (NCI) indicated that high doses of NTA could induce renal tumors in male rats when administered over extended periods. Specifically, renal adenomas and adenocarcinomas were observed in groups receiving high concentrations of NTA in their drinking water . However, other studies have reported conflicting results, suggesting that while NTA may have nephrotoxic effects at high doses, it does not exhibit significant carcinogenicity under certain conditions .
Summary of Carcinogenicity Findings
Study | Organism | Dose (ppm) | Observed Effects |
---|---|---|---|
NCI Study 1 | Fischer 344 Rats | 200-20,000 | Renal tumors in high-dose groups |
NCI Study 2 | Sprague-Dawley Rats | 15,000-7,500 | Hydronephrosis observed |
Steele et al. | Mouse Tumor Cells | >1 mmol/L | Negative growth inhibition |
Toxicological Effects
The nephrotoxicity of NTA appears to be linked to alterations in zinc homeostasis. High doses can lead to zinc accumulation, resulting in cellular damage and regenerative hyperplasia . In addition to renal effects, NTA has been shown to induce urothelial toxicity at elevated concentrations, although the underlying mechanisms remain unclear .
Mechanistic Insights
- Zinc Homeostasis : NTA's chelation properties can disrupt zinc levels within cells, leading to nephrotoxic outcomes.
- Cellular Toxicity : At high doses, NTA causes cellular toxicity characterized by hyperplasia and potential tumorigenesis.
- Developmental Toxicity : Studies on Drosophila larvae indicated dose-dependent developmental defects; however, these findings are not directly predictive of mammalian toxicity .
Genetic Toxicology
Genotoxicity assessments reveal mixed results for NTA. It did not induce gene mutations in various bacterial and mammalian cell assays but showed some potential for inducing chromosomal aberrations in plant cells . Notably, it did not cause oxidative DNA damage in rat kidney cells or induce sister chromatid exchange in human lymphocytes under controlled conditions .
Environmental Impact
NTA's widespread use raises concerns regarding its environmental impact. Its ability to chelate heavy metals can lead to increased bioavailability of these metals in aquatic systems, posing risks to aquatic organisms and potentially entering the food chain. Studies have indicated that exposure to NTA can affect amphibian embryogenesis and lead to developmental abnormalities .
Case Study 1: Renal Toxicity in Rats
A long-term study involving Fischer 344 rats revealed significant renal damage associated with high doses of NTA. The study indicated a correlation between dosage and the incidence of renal tumors.
Case Study 2: Developmental Effects on Drosophila
Research on Drosophila larvae exposed to NTA demonstrated increased rates of wing defects and extra bristles in adults, suggesting potential developmental toxicity.
Q & A
Q. What are the key safety protocols for handling Nitrilotriacetic Acid (NTA) in laboratory settings?
Methodological Answer:
NTA is classified as a potential carcinogen (Group 2B by IARC) and can be absorbed through the skin, increasing exposure risks . Researchers should:
- Use personal protective equipment (PPE) : Gloves (nitrile), lab coats, and eye protection.
- Work in fume hoods to minimize inhalation.
- Implement carcinogen handling protocols : Limit contact via double-gloving and dedicated labware.
- Monitor kidney function in long-term studies due to nephrotoxic potential .
Q. How is NTA utilized as a chelating agent in soil remediation studies?
Methodological Answer:
NTA enhances heavy metal mobilization in contaminated soils through chelation. A Completely Randomized Design (CRD) is often employed, as in Liu et al. (2018), where soil-sludge mixtures (e.g., Luvisol, Arenosol) are treated with NTA and compared to EDTA and citric acid .
Key steps :
Homogenize soil-sludge mixtures (1:1 ratio).
Apply NTA at optimized concentrations (e.g., 2–5 mmol/kg).
Leach soils and analyze metal bioavailability via ICP-MS or AAS.
Table 1 : Example experimental design for NTA in phytoremediation:
Soil Type | Chelator | Replicates | Key Metrics (Metal Leachate) |
---|---|---|---|
Luvisol | NTA | 3 | Pb, Zn, Cu concentrations |
Arenosol | EDTA | 3 | Cd, Ni retention |
Q. What analytical methods are recommended for quantifying NTA in environmental samples?
Methodological Answer:
- Gas Chromatography (GC) : Warren & Malec (1972) derivatized NTA with methanol/H₂SO₄ for separation and quantification .
- Ion-Selective Electrodes : Used in clinical studies to measure free calcium ions post-NTA chelation .
- HPLC : Paired with UV detection for high-sensitivity analysis in aqueous systems .
Advanced Research Questions
Q. How can researchers model the biodegradation kinetics of NTA in aqueous systems?
Methodological Answer:
NTA degradation involves intermediates like H₂CO₃ and follows multi-step kinetics. A stoichiometric model (John Wiley & Sons, 2000) incorporates:
- Mass balance equations for NTA, intermediates, and biomass.
- Rate constants for enzymatic hydrolysis and microbial uptake .
Example kinetic parameters :
Step | Reaction | Rate Constant (k) |
---|---|---|
1 | NTA → Intermediate A | 0.45 h⁻¹ |
2 | Intermediate A → H₂CO₃ + NH₃ | 0.12 h⁻¹ |
Q. What methodological considerations are critical when assessing NTA’s role in metal complexation and antimicrobial activity?
Methodological Answer:
- Synthesis of Metal Complexes : Use molar ratios (e.g., 1:2 NTA:V(III)) under controlled pH (4–6). Characterize via IR (carboxylate stretches at 1600 cm⁻¹) and ¹H-NMR (δ 3.2–3.8 ppm for CH₂ groups) .
- Antimicrobial Assays : Conduct minimum inhibitory concentration (MIC) tests at 30°C for 24–48 h. NTA-Sm(III) complexes show MIC values 50% lower than free NTA against E. coli .
Q. How do researchers address contradictions in data regarding NTA’s efficacy in enhancing phytoremediation?
Methodological Answer:
Contradictions arise from soil type variability and chelator competition. Strategies include:
- Soil-Specific Optimization : Test NTA across soil types (e.g., Vertisol vs. Arenosol) with varying organic matter .
- Dose-Response Analysis : Compare NTA’s EC₅₀ for Pb mobilization in co-contaminated soils.
- Statistical Reconciliation : Use ANOVA to isolate treatment effects (e.g., p < 0.05 for NTA vs. control in Liu et al., 2018) .
Q. How does NTA’s chelation of calcium ions influence its therapeutic potential in olfactory dysfunction?
Methodological Answer:
In clinical trials (e.g., COVID-19 anosmia), NTA trisodium salt (2%) reduced nasal Ca²⁺ via carbon paste ion-selective electrodes , improving olfaction (Sniffin’ Sticks test). Randomized Controlled Trial (RCT) design :
- Blinding : Double-blind, placebo-controlled (saline vs. NTA).
- Outcome Metrics : Threshold, discrimination, and identification (TDI) scores .
Properties
IUPAC Name |
2-[bis(carboxymethyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO6/c8-4(9)1-7(2-5(10)11)3-6(12)13/h1-3H2,(H,8,9)(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFYIUFZLHCRTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO6, Array | |
Record name | NITRILOTRIACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8893 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | NITRILOTRIACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1238 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020939 | |
Record name | Nitrilotriacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitrilotriacetic acid is an odorless white solid. Sinks in and mixes with water. (USCG, 1999), Dry Powder, White odorless solid; [CAMEO] Off-white odorless powder; [MSDSonline], WHITE CRYSTALLINE POWDER. | |
Record name | NITRILOTRIACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8893 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Glycine, N,N-bis(carboxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nitrilotriacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6345 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | NITRILOTRIACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1238 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Solid decomposes (NTP, 1992) | |
Record name | NITRILOTRIACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8893 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 0.1 mg/mL at 73 °F (NTP, 1992), Slightly soluble in DMSO-d6; soluble in ethanol, 1.28 g dissolves in 1 L water at 22.5 °C, Insoluble in most org solvents, In water, 5.91X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 22 °C: 0.128 (poor) | |
Record name | NITRILOTRIACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8893 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | NITRILOTRIACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2853 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | NITRILOTRIACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1238 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
greater than 1 at 68 °F (USCG, 1999), GREATER THAN 1 AT 20 °C /SOLID/ | |
Record name | NITRILOTRIACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8893 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | NITRILOTRIACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2853 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg] | |
Record name | Nitrilotriacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6345 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Impurities |
HCN, 4 ppm; NaOH, 0.3%; Na2CO3, 0.4%; primary and secondary amines, 0.2%; iminodiacetic acid (IDA), 0.2%; K, 6 ppm; Zn, 2 ppm; Cu, 1 ppm; Fe, less than 10 ppm; Pb, 1-2 ppm; formaldehyde, less than 2 ppm | |
Record name | NITRILOTRIACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2853 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Prismatic crystals from hot water, White crystalline powder | |
CAS No. |
139-13-9, 49784-42-1 | |
Record name | NITRILOTRIACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8893 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Nitrilotriacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitrilotriacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cadmate(1-), (N,N-bis((carboxy-kappaO)methyl)glycinato(3-)-kappaN,kappaO)-, potassium (1:1), (T-4)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049784421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrilotriacetic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03040 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NITRILOTRIACETIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycine, N,N-bis(carboxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nitrilotriacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitrilotriacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.869 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NITRILOTRIACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA90006V9D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NITRILOTRIACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2853 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | NITRILOTRIACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1238 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
475 °F (decomposes) (NTP, 1992), 242 °C dec | |
Record name | NITRILOTRIACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8893 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | NITRILOTRIACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2853 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.